Methyl 2-bromo-5-methylnicotinate

Overview

Description

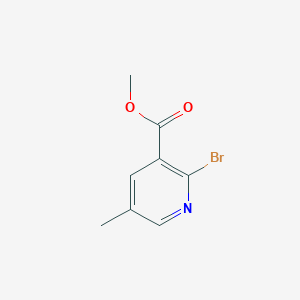

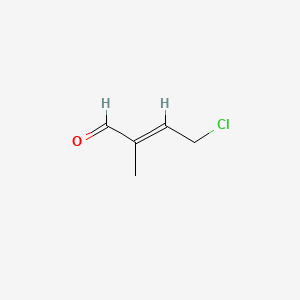

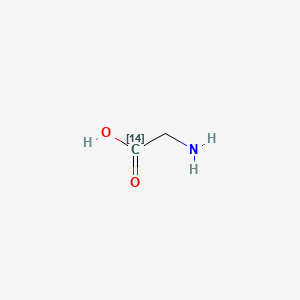

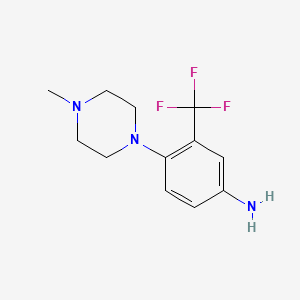

“Methyl 2-bromo-5-methylnicotinate” is a chemical compound that belongs to the family of alkyl nicotinates. It has a CAS Number of 136227-39-9 and a molecular weight of 230.06 . The IUPAC name for this compound is “methyl 2-bromo-5-methylnicotinate” and its InChI code is "1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3" .

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-methylnicotinate” can be represented by the formula C8H8BrNO2 . The InChI key for this compound is XSYQCMMZAQCJKA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-methylnicotinate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator . It is shipped at room temperature .Scientific Research Applications

Alternatives to Methyl Bromide in Agriculture

Methyl bromide has been a widely used fumigant for pest and pathogen control in agriculture. Due to environmental concerns, such as its role in ozone depletion, there has been significant research into finding alternatives. Studies have focused on organic and conventional systems, including crops like strawberries, peppers, and tomatoes, to develop integrated management systems that begin with pre-plant decisions and continue through post-harvest processing. This research is crucial for identifying safer alternatives that could potentially involve compounds like Methyl 2-bromo-5-methylnicotinate (Schneider et al., 2003).

Post-Harvest Pest Control

Research on alternatives to methyl bromide for post-harvest pest control in stored products, such as grains and fruits, has explored physical control methods and chemical replacements. This is critical for ensuring food safety and reducing reliance on ozone-depleting substances. The development of new compounds and methods for pest control in post-harvest scenarios is an ongoing area of research, where Methyl 2-bromo-5-methylnicotinate might find applications (Fields & White, 2002).

Soil Fumigation and Environmental Impact

Studies on the volatilization of methyl bromide from agricultural fields post-application have highlighted the environmental impact of soil fumigants. Understanding the behavior of such compounds in the environment helps in developing strategies to minimize their negative effects, potentially guiding the safe use of related compounds like Methyl 2-bromo-5-methylnicotinate (Majewski et al., 1995).

Synthesis and Chemical Properties

Research into the electrochemical carboxylation of related compounds in ionic liquids presents an innovative approach to synthesizing valuable chemical derivatives under mild conditions. Such studies contribute to the broader field of green chemistry by avoiding harmful solvents and provide insights into the reactivity and potential applications of Methyl 2-bromo-5-methylnicotinate derivatives (Feng et al., 2010).

Novel Pyridine Derivatives and Biological Activities

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions has been explored, including studies on their potential biological activities. Such research not only advances organic synthesis techniques but also explores the therapeutic potential of pyridine derivatives, which could relate to Methyl 2-bromo-5-methylnicotinate (Ahmad et al., 2017).

Safety and Hazards

“Methyl 2-bromo-5-methylnicotinate” is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statement P261 is also associated with this compound . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate the hazards associated with it .

Mechanism of Action

Target of Action

Methyl 2-bromo-5-methylnicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the broad range of physiological effects of niacin, including lipid metabolism, glucose homeostasis, inflammation, and energy homeostasis .

Mode of Action

This compound is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator and bronchoconstrictor, and it plays a significant role in inflammation and immune response.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. The activation of NIACR1 and NIACR2 by niacin and its derivatives leads to the inhibition of cyclic adenosine monophosphate (cAMP) production, which in turn modulates the activity of protein kinase A (PKA). This modulation affects various downstream effects, including the regulation of lipolysis in adipose tissue and the expression of several genes involved in lipid and glucose metabolism .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of Methyl 2-bromo-5-methylnicotinate is primarily the modulation of lipid and glucose metabolism, potentially leading to beneficial effects on conditions such as hyperlipidemia and diabetes . Its vasodilatory effects can also lead to increased local blood flow, which may be beneficial in conditions such as peripheral vascular disease .

Action Environment

The action, efficacy, and stability of Methyl 2-bromo-5-methylnicotinate can be influenced by various environmental factors. For instance, its storage temperature should be in an inert atmosphere at 2-8°C . Additionally, factors such as pH, presence of other drugs or substances, and individual patient characteristics (e.g., age, sex, genetic factors) can also influence its action and efficacy.

properties

IUPAC Name |

methyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQCMMZAQCJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395796 | |

| Record name | methyl 2-bromo-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-methylnicotinate | |

CAS RN |

136227-39-9 | |

| Record name | methyl 2-bromo-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)

![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)